molecular formula C20H19N3O5S B2994733 (Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-38-2

(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2994733
CAS RN: 897734-38-2
M. Wt: 413.45
InChI Key: BLRZFPLPOWFRKJ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Compounds

Sher Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including compounds structurally related to the chemical , and evaluated them as inhibitors for aldose reductase (ALR2), a target for diabetic complications treatment. The study highlights the synthesis process, characterized by spectroscopic techniques and X-ray crystallography, demonstrating their potential as novel drugs for diabetic complications Sher Ali et al., 2012.

Anticancer Activity Evaluation

D. Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, indicative of the compound's framework's potential utility in cancer treatment. Their research included synthesis, structure determination by spectroscopic methods, and in vitro anticancer activity testing, revealing significant activity against various cancer cell lines D. Havrylyuk et al., 2010.

Synthesis for Antibiotic Intermediates

Research by Liu Qian-chun (2010) focused on synthesizing an intermediate crucial for cefixime, an antibiotic, illustrating the relevance of such compounds in developing therapeutic agents. The study presented a method yielding a key intermediate, contributing to the efficient production of antibiotics Liu Qian-chun, 2010.

Antibacterial and Antimicrobial Activities

N. Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, exploring their antimicrobial activity against various bacterial strains. This research demonstrates the application of such compounds in addressing human epidemic-causing bacterial infections N. Mishra et al., 2019.

Molecular Modelling and Drug Design

A study by Monika Rakse et al. (2013) on 3-acetamido-4-methyl benzoic acid derivatives, related to the inquiry compound, highlighted their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment. The study included synthesis, PTP1B inhibitory activity screening, and docking studies to understand the interaction within the enzyme's active site, showcasing the compound's potential in medicinal chemistry Monika Rakse et al., 2013.

properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-12(24)21-14-6-9-16-17(10-14)29-20(23(16)11-18(25)28-3)22-19(26)13-4-7-15(27-2)8-5-13/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRZFPLPOWFRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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